molecular formula C15H17N3O4 B2781547 N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1448046-12-5

N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No.: B2781547
CAS No.: 1448046-12-5
M. Wt: 303.318
InChI Key: POBGKZDKCXUDTM-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanophenyl group and a hydroxytetrahydropyran moiety, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 4-hydroxytetrahydro-2H-pyran-4-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydropyran moiety can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-[(4-hydroxytetrahydro-2H-pyran-4-yl)methyl]-N,2-dimethylpropanamide
  • N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
  • N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Uniqueness

N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c16-9-11-3-1-2-4-12(11)18-14(20)13(19)17-10-15(21)5-7-22-8-6-15/h1-4,21H,5-8,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBGKZDKCXUDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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